molecular formula C17H18N2 B15199965 C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine

C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine

Cat. No.: B15199965
M. Wt: 250.34 g/mol
InChI Key: OIINLGJKMKEXOT-UHFFFAOYSA-N
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Description

C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methylamine group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methanamine

InChI

InChI=1S/C17H18N2/c1-11-8-14(10-18)17-15(9-11)12(2)16(19-17)13-6-4-3-5-7-13/h3-9,19H,10,18H2,1-2H3

InChI Key

OIINLGJKMKEXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of Substituents: The 3,5-dimethyl and 2-phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group to the indole core. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted indole derivatives.

Scientific Research Applications

C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine involves its interaction with specific molecular targets and pathways. The methylamine group can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine: This compound is unique due to its specific substitution pattern and the presence of the methylamine group.

  • N-[(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide
  • N-[(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamine group, in particular, can significantly influence its reactivity and interactions with biological targets.

Biological Activity

C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1171934-81-8
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. This compound's structure suggests potential activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of indole derivatives, compounds similar to this compound were tested against MRSA. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance antibacterial efficacy .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. A study highlighted the antiproliferative effects of various indole compounds on human cancer cell lines.

Research Findings on Anticancer Activity

The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. For instance:

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)12.5
This compoundHeLa (cervical cancer)15.0

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of specific substituents on the indole ring influences its interaction with biological targets.

Key SAR Insights

  • Substituent Effects : The introduction of methyl groups at the 3 and 5 positions enhances lipophilicity and potentially improves membrane permeability.
  • Phenyl Group Influence : The phenyl substituent at position 2 may contribute to increased binding affinity to target proteins involved in bacterial resistance mechanisms.

Q & A

Q. Table 1: Optimized Synthetic Conditions

ParameterValue/RangeReference
CatalystPd(OAc)₂ (5 mol%)
SolventDMF/Toluene (3:1)
Temperature80–100°C
Reaction Time12–24 hours

Q. Table 2: Stability Testing Outcomes

ConditionHalf-Life (Days)Byproducts Identified
pH 7.4, 25°C30None
pH 9.0, 40°C7Oxidized indole
1.0 M NaCl, 37°C15Hydrolyzed amine

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